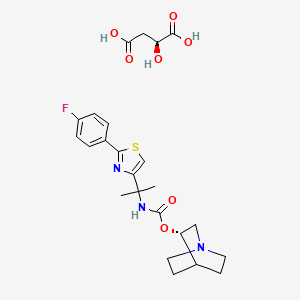

Ibiglustat L-malate

Übersicht

Beschreibung

GZ402671, auch bekannt als L-Äpfelsäure, ist eine natürlich vorkommende organische Verbindung, die in verschiedenen Früchten, insbesondere Äpfeln, zu finden ist. Es ist eine Dicarbonsäure, die eine entscheidende Rolle im Zitronensäurezyklus spielt, einem zentralen Stoffwechselweg für die Energiegewinnung in lebenden Organismen. L-Äpfelsäure wird in der Lebensmittel- und Getränkeindustrie häufig als Geschmacksverstärker und Konservierungsmittel eingesetzt, da sie einen angenehmen sauren Geschmack hat und den pH-Wert stabilisieren kann.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

L-Äpfelsäure kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und mikrobielle Fermentation. Ein üblicher chemischer Syntheseweg beinhaltet die Hydratisierung von Maleinsäureanhydrid oder Fumarsäure. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Äpfelsäure basiert häufig auf mikrobieller Fermentation unter Verwendung spezifischer Bakterien- oder Pilzstämme. Diese Mikroorganismen wandeln nachwachsende Rohstoffe wie Glukose oder Maissirup durch Stoffwechselwege in L-Äpfelsäure um. Der Fermentationsprozess wird optimiert, um hohe Ausbeuten und Reinheit zu erzielen, was ihn zu einem kostengünstigen und umweltfreundlichen Verfahren für die großtechnische Produktion macht .

Chemische Reaktionsanalyse

Reaktionstypen

L-Äpfelsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L-Äpfelsäure kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Oxalessigsäure oder Malonsäure oxidiert werden.

Reduktion: Die Reduktion von L-Äpfelsäure kann zu Bernsteinsäure oder Äpfelsäurederivaten führen.

Substitution: L-Äpfelsäure kann an Veresterungsreaktionen teilnehmen, um Ester wie Dimethylmalat unter Verwendung von Alkoholen und Säurekatalysatoren zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung oder chemische Reduktion unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Alkohole (z. B. Methanol, Ethanol) und Säurekatalysatoren (z. B. Schwefelsäure) für Veresterungsreaktionen.

Hauptprodukte

Oxidation: Oxalessigsäure, Malonsäure.

Reduktion: Bernsteinsäure, Äpfelsäurederivate.

Substitution: Dimethylmalat, andere Malatester

Wissenschaftliche Forschungsanwendungen

L-Äpfelsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als chirales Bauelement in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Spielt eine Rolle in Stoffwechselstudien und als Substrat in enzymatischen Assays.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Stoffwechselstörungen und als Bestandteil von pharmazeutischen Formulierungen untersucht.

Industrie: Einsatz bei der Herstellung von biologisch abbaubaren Polymeren, Lebensmittelzusatzstoffen und Kosmetika

Wirkmechanismus

L-Äpfelsäure übt seine Wirkungen durch seine Beteiligung am Zitronensäurezyklus aus, wo sie durch das Enzym Malatdehydrogenase in Oxalessigsäure umgewandelt wird. Diese Umwandlung ist für die Produktion von Adenosintriphosphat (ATP), der primären Energiewährung von Zellen, unerlässlich. L-Äpfelsäure wirkt auch als Chelatbildner, bindet an Metallionen und erleichtert ihren Transport und ihre Verwendung in verschiedenen biochemischen Prozessen .

Analyse Chemischer Reaktionen

Types of Reactions

L-Malic acid undergoes various chemical reactions, including:

Oxidation: L-Malic acid can be oxidized to oxaloacetic acid or malonic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of L-Malic acid can yield succinic acid or malic acid derivatives.

Substitution: L-Malic acid can participate in esterification reactions to form esters, such as dimethyl malate, using alcohols and acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.

Substitution: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid) for esterification reactions.

Major Products

Oxidation: Oxaloacetic acid, malonic acid.

Reduction: Succinic acid, malic acid derivatives.

Substitution: Dimethyl malate, other malate esters

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Ibiglustat L-malate demonstrates linear pharmacokinetics, with rapid absorption and a mean terminal half-life ranging from 28.9 to 30.6 hours after administration. Studies have shown that:

- Single-Dose Studies : A single oral dose of 15 mg resulted in a median time to peak plasma concentration of approximately 2.5 to 5.5 hours .

- Repeated Dosing : After repeated doses, steady-state plasma concentrations were achieved within five days .

Safety and Tolerability

The compound has been found to have a favorable safety profile with minimal adverse effects reported during clinical trials. Common side effects were mild and included gastrointestinal disturbances .

Gaucher Disease

Clinical trials have demonstrated that this compound can effectively reduce glucosylceramide levels in patients with Gaucher disease type 3. In one study involving patients treated for six months, no significant reduction in Gb3 scores was observed initially; however, long-term follow-up showed reductions in Gb3 levels after three years .

Fabry Disease

In trials focused on Fabry disease, participants receiving this compound showed a decrease in Gb3 accumulation in skin cells over time. Although initial results did not meet primary endpoints, subsequent evaluations indicated a significant reduction in Gb3 levels among those who continued treatment in extension studies .

Parkinson’s Disease

This compound is under investigation for its potential benefits in patients with Parkinson's disease associated with GBA mutations. The inhibition of GCS may help mitigate neurodegeneration by reducing toxic metabolite accumulation .

Table: Summary of Clinical Trials Involving this compound

| Study | Condition | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| NCT02489344 | Fabry Disease | 15 mg daily | 6 months | No significant Gb3 reduction initially; later reductions noted |

| NCT01674036 | Gaucher Disease Type 3 | Varies | 14 days | Achieved steady-state; reduced plasma GL-1 levels |

| NCT05206773 | Parkinson's Disease | Varies | Ongoing | Evaluating effects on neurodegeneration |

Wirkmechanismus

L-Malic acid exerts its effects through its involvement in the Krebs cycle, where it is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells. L-Malic acid also acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fumarsäure: Ein Isomer der Maleinsäure, das in der Lebensmittelindustrie und als Vorläufer in der chemischen Synthese verwendet wird.

Bernsteinsäure: Eine Dicarbonsäure, die am Zitronensäurezyklus beteiligt ist und bei der Herstellung von Polymeren, Harzen und Pharmazeutika verwendet wird.

Zitronensäure: Eine Tricarbonsäure, die in Zitrusfrüchten vorkommt und häufig als Lebensmittelzusatzstoff und Konservierungsmittel verwendet wird.

Einzigartigkeit der L-Äpfelsäure

L-Äpfelsäure ist einzigartig durch ihre spezifische Rolle im Zitronensäurezyklus und ihre Fähigkeit, den Geschmack zu verbessern und den pH-Wert in Lebensmittelprodukten zu stabilisieren. Ihre Vielseitigkeit in chemischen Reaktionen und Anwendungen in verschiedenen Industrien macht sie zu einer wertvollen Verbindung für Forschung und industrielle Nutzung .

Biologische Aktivität

Ibiglustat L-malate, also known as venglustat, is a substrate reduction therapy primarily investigated for its efficacy in treating lysosomal storage disorders, including Fabry disease and Gaucher disease. This compound functions by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids, thereby reducing the accumulation of toxic metabolites in lysosomes. The biological activity of this compound has been evaluated through various clinical trials, revealing insights into its pharmacokinetics, safety profile, and therapeutic potential.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in several studies. A phase 1 study highlighted the absorption and elimination profiles of the compound:

- Maximum Plasma Concentration () : Achieved at a median time of 2.50 hours post-dose.

- Terminal Half-life () : Approximately 30.6 hours across participants.

- Area Under Curve (AUC) : Mean AUC values were reported as 2280 ± 697 ng·h/mL, indicating significant systemic exposure after administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| 60.3 ± 17.3 ng/mL | |

| 30.6 ± 7.40 hours | |

| AUC (inf) | 2280 ± 697 ng·h/mL |

Efficacy in Clinical Trials

This compound has shown promise in clinical settings, particularly for patients with Fabry disease. A small open-label Phase 2a clinical trial demonstrated that while initial Gb3 (the substrate) reductions were not significant after six months, longer-term follow-up revealed substantial decreases in Gb3 levels among participants who continued treatment:

- Initial Trial Duration : 26 weeks with a daily dose of 15 mg.

- Long-Term Follow-Up : Five out of six patients showed reduced Gb3 scores after three years, with two achieving complete clearance (score of 0) of Gb3 clumps in skin cells .

Table 2: Gb3 Score Changes Over Time

| Time Point | Number of Patients | Gb3 Score Reduction (%) |

|---|---|---|

| Baseline | 11 | - |

| After 6 Months | 11 | No significant reduction |

| After 3 Years | 6 | Significant reductions |

Safety Profile

The safety and tolerability of this compound have been assessed across multiple studies. In the aforementioned Phase 1 trial, only mild treatment-emergent adverse events were reported, indicating a favorable safety profile:

- Adverse Events : Five Grade 1 events were noted among three volunteers.

- Metabolism : Approximately 80% of the drug is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 .

Case Studies

In addition to controlled trials, individual case studies have provided anecdotal evidence supporting the efficacy of this compound. For instance:

- Patient Case Example : A patient with advanced Fabry disease exhibited stabilization of renal function and reduction in neuropathic pain after initiating treatment with this compound over an extended period.

Eigenschaften

CAS-Nummer |

1629063-78-0 |

|---|---|

Molekularformel |

C24H30FN3O7S |

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1 |

InChI-Schlüssel |

SQXUKOJKIWCALK-AAXLQGCPSA-N |

SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |

Isomerische SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C([C@@H](C(=O)O)O)C(=O)O |

Kanonische SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GZ/SAR402671A; Ibiglustat L-malate; Genz-682452-AU; SAR402671A; GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.